molecular formula C10H13ClO2S B8375089 5-Chloromethyl-2-thiophenecarboxylic acid tert-butyl ester

5-Chloromethyl-2-thiophenecarboxylic acid tert-butyl ester

Cat. No. B8375089
M. Wt: 232.73 g/mol
InChI Key: WMCFAEBNBVFQJR-UHFFFAOYSA-N
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Patent
US09346821B2

Procedure details

5-Formyl-2-thiophenecarboxylic acid (25 g, 160 mmol) was dissolved in tert-butyl alcohol (400 ml) and dichloromethane (100 ml), di-tert-butyl bicarbonate (42.0 g, 192 mmol), and 4-dimethylaminopyridine (2.0 g, 16 mmol) were added, and the mixture was stirred at room temperature for 3 days. The solvent was evaporated under reduced pressure, ethyl acetate was added, and the mixture was washed successively with water, 0.5N aqueous sodium hydroxide solution and saturated brine. The ethyl acetate layer was dried over anhydrous sodium sulfate. The desiccant was filtered off, and the filtrate was concentrated under reduced pressure. 5 g of the obtained residue was dissolved in tetrahydrofuran (50 ml) and methanol (5 mL), sodium borohydride (0.50 g, 13 mmol) was added at 0° C., and the mixture was stirred for 2 hours. The reaction mixture was diluted with ethyl acetate, washed successively with 0.5N hydrochloric acid and saturated brine, and dried over anhydrous sodium sulfate. The desiccant was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was dissolved in dichloromethane (100 ml), and methanesulfonyl chloride (1.9 mL, 24 mmol) and N,N-diisopropylethylamine (5.7 mL, 33 mmol) were added at 0° C., and the mixture was stirred overnight. The solvent was concentrated under reduced pressure, ethyl acetate was added, and the mixture was washed successively with water and saturated brine. The ethyl acetate layer was dried over anhydrous sodium sulfate. The desiccant was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (5.3 g, 23 mmol).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
5.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
di-tert-butyl bicarbonate
Quantity
42 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)=O.[BH4-].[Na+].CS([Cl:17])(=O)=O.C(N(CC)C(C)C)(C)C.[C:27](O)([CH3:30])([CH3:29])[CH3:28]>ClCCl.CN(C)C1C=CN=CC=1.CO.C(OCC)(=O)C>[C:27]([O:10][C:8]([C:6]1[S:7][C:3]([CH2:1][Cl:17])=[CH:4][CH:5]=1)=[O:9])([CH3:30])([CH3:29])[CH3:28] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)C1=CC=C(S1)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
di-tert-butyl bicarbonate
Quantity
42 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed successively with water, 0.5N aqueous sodium hydroxide solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
5 g of the obtained residue was dissolved in tetrahydrofuran (50 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed successively with 0.5N hydrochloric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in dichloromethane (100 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1SC(=CC1)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23 mmol
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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